1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2 . The SMILES representation is C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O .
3-(Pyridin-2-ylmethoxy)benzaldehyde is synthesized through organic reactions involving substituted benzaldehydes and pyridine derivatives. It serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science.
The synthesis of 3-(Pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloromethylpyridine. The process can be summarized as follows:
The reaction can be summarized in the following equation:
his method allows for high yields and purity, making it suitable for both laboratory and industrial applications.
The molecular structure of 3-(Pyridin-2-ylmethoxy)benzaldehyde features a benzene ring substituted with both an aldehyde group and a pyridine-derived methoxy group. Key structural characteristics include:
The structural representation can be visualized using chemical drawing software or molecular modeling tools to analyze bond lengths, angles, and electronic distribution.
3-(Pyridin-2-ylmethoxy)benzaldehyde can participate in various chemical reactions due to its functional groups:
3-(Pyridin-2-ylmethoxy)benzaldehyde (CAS: 158257-82-0) is a synthetically valuable organic compound with the systematic IUPAC name 3-[(pyridin-2-yl)methoxy]benzaldehyde. Its molecular formula is C₁₃H₁₁NO₂, yielding a molecular weight of 213.23 g/mol [6]. The structure integrates two aromatic systems: a benzaldehyde moiety and a pyridine ring, connected via an ether linkage (–O–CH₂–). Key identifiers include:
Structural Properties:
Physical Properties:The compound typically appears as a yellow to light brown solid with moderate solubility in organic solvents (e.g., ethanol, DMSO) but limited water solubility. Its purity in commercial sources is ≥95% [6].
Table 1: Commercial Suppliers of 3-(Pyridin-2-ylmethoxy)benzaldehyde
| Supplier | Catalog Number | Purity | Size & Price |
|---|---|---|---|
| BLD Pharm | N/A | ≥95% | Variable; inquire for quote |
| CymitQuimica | 3D-IGA25782 | ≥95% | 500 mg: €481; 5g: €1,638 |
| CymitQuimica (alt.) | IN-DA001Q2Q | Undefined | Undefined size; inquire |
The synthesis of 3-(pyridin-2-ylmethoxy)benzaldehyde exemplifies advances in heterocyclic coupling methodologies. Historically, such compounds were prepared via:
Modern Synthetic Innovations:Recent progress leverages multicomponent reactions (MCRs) and nanocatalysts to enhance efficiency:
Table 2: Key Synthetic Methods for Pyridine Derivatives (Relevant to Precursors)
| Method | Catalyst | Conditions | Product Relevance |
|---|---|---|---|
| Zeolite Condensation | H-Beta | Ethanol, formaldehyde, ammonia | Forms pyridine cores |
| MCR with MNPs | Fe₃O₄@SiO₂-morpholine | Solvent-free, 80°C | Yields aminonicotinonitriles |
| SnCl₂-Catalyzed MCR | SnCl₂·2H₂O | Water, reflux | Polysubstituted pyridines |
Medicinal Chemistry
This compound serves as a versatile scaffold in drug design due to its dual functionality:
Material Science
Applications include:
Challenges and Opportunities:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1